molecular formula C10H17N5 B12869024 6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine

6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine

Cat. No.: B12869024
M. Wt: 207.28 g/mol
InChI Key: YJPHJVBQASURHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine is a complex organic compound with a unique structure that includes an imidazo[4,5-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyrazole core, followed by the introduction of ethyl and methyl groups through alkylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,8,8-Tetramethyl-1,8-diazaoctane
  • 1,6-Bis(dimethylamino)hexane
  • 2,9-Dimethyl-2,9-diazadecane
  • N,N,N′,N′-Tetramethylhexylenediamine
  • Hexamethylenebis(dimethylamine)

Uniqueness

6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine stands out due to its unique imidazo[4,5-c]pyrazole core and the specific arrangement of ethyl and methyl groups

Biological Activity

6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula: C12H20N4
  • Molecular Weight: 232.32 g/mol

The structure comprises a dihydroimidazo ring fused with a pyrazole moiety, which is essential for its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes such as alpha-amylase, which is crucial for carbohydrate metabolism. Studies report IC50 values significantly lower than those of established inhibitors like acarbose, indicating potent enzyme inhibition .
  • Antifungal Activity: The compound demonstrates antifungal properties against several strains. In vitro assays reveal inhibition zones ranging from 12 to 16 mm against pathogens like Aspergillus niger and Penicillium digitatum .
  • Antivenom Properties: Preliminary studies suggest that derivatives of this compound may mitigate the toxic effects of snake venom by inhibiting hemolytic and proteolytic activities .

Table 1: Biological Activity Summary

Activity TypeAssay MethodResultsReference
Alpha-Amylase InhibitionIC50 MeasurementIC50 = 0.0134 mg/mL
Antifungal ActivityZone of Inhibition12-16 mm against fungal strains
Antivenom EfficacyHemolysis Assay35-72% edema inhibition

Case Studies

  • Alpha-Amylase Inhibition Study:
    In a comparative study with acarbose as a control, the compound exhibited superior inhibition of alpha-amylase, suggesting potential applications in managing diabetes through carbohydrate metabolism regulation .
  • Antifungal Efficacy:
    The compound's antifungal activity was evaluated against four different fungal strains. The results indicated that it could serve as a lead compound for developing new antifungal agents .
  • Toxicological Assessment:
    A study involving snake venom demonstrated that the compound can significantly reduce the toxic effects associated with envenomation by inhibiting the venom's proteolytic activity . This suggests therapeutic potential in treating snake bites.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

6-ethyl-N,N,1,3-tetramethylimidazo[4,5-c]pyrazol-5-amine

InChI

InChI=1S/C10H17N5/c1-6-15-9-8(7(2)12-14(9)5)11-10(15)13(3)4/h6H2,1-5H3

InChI Key

YJPHJVBQASURHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NN2C)C)N=C1N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.